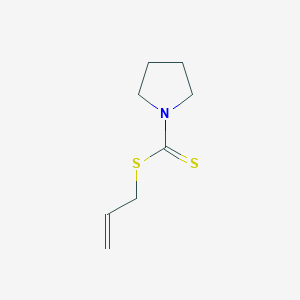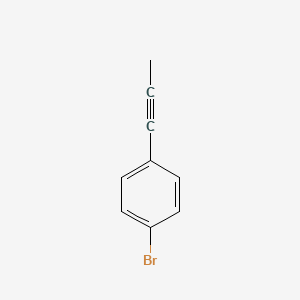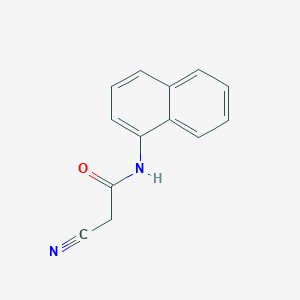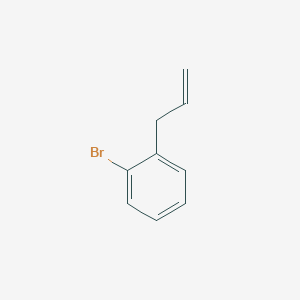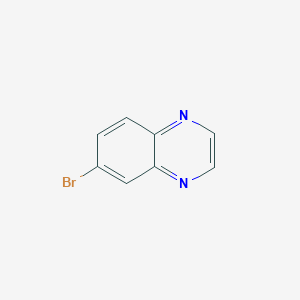
6-Bromoquinoxaline
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 6-Bromoquinoxaline derivatives involves several key methods. For instance, the synthesis of 6-amino-5-bromoquinoxaline starts with 4-nitrobenzene-1,2-diamine, followed by a series of reactions including cyclization, hydrogenation, and bromination, achieving a high overall yield under optimized conditions (Chang Dong-liang, 2009). Another study describes the synthesis of 6-bromoquinoline as a related structure, showcasing the versatility of bromination reactions in synthesizing quinoxaline derivatives (Li Wei, 2011).
Molecular Structure Analysis
The molecular structure of 6-Bromoquinoxaline derivatives is characterized using various spectroscopic methods. For example, the structure of synthesized compounds such as bromo-iodoquinoline, an important intermediate for biologically active compounds, is confirmed using NMR spectrum analysis, highlighting the importance of structural analysis in confirming the success of synthetic strategies (Wenhui Wang et al., 2015).
Chemical Reactions and Properties
6-Bromoquinoxaline undergoes various chemical reactions, leveraging the bromine atom's reactivity. For instance, the bromination synthesis of 6-Amino-5-bromoquinoxaline utilizes 1,3-dibromo-5,5-dimethylhydantoin as a brominating agent, demonstrating the compound's reactivity and the efficiency of bromination reactions under mild conditions (Ha Cheng-yong, 2009).
Applications De Recherche Scientifique
-
Transforming Growth Factor-β Type 1 Receptor Kinase Inhibitors :
- Application: 6-Bromoquinoxaline has been used in the synthesis of compounds that act as Transforming Growth Factor-β Type 1 Receptor Kinase Inhibitors .
- Results: These inhibitors play a crucial role in various biological processes, including cell growth, cell differentiation, apoptosis, cellular homeostasis and other cellular functions .
-
- Application: Quinoxaline, a class of compounds to which 6-Bromoquinoxaline belongs, has broad-spectrum applications in pharmacology .
- Results: Quinoxaline derivatives have shown a wide range of pharmacological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and antiparasitic effects .
Safety And Hazards
6-Bromoquinoxaline may cause serious eye irritation, respiratory irritation, and skin irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray. If it comes in contact with the skin, wash with plenty of soap and water. Wear protective gloves, protective clothing, eye protection, and face protection .
Orientations Futures
Propriétés
IUPAC Name |
6-bromoquinoxaline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2/c9-6-1-2-7-8(5-6)11-4-3-10-7/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOYFLUFQGFNMRB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=CN=C2C=C1Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90346282 | |
| Record name | 6-Bromoquinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90346282 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromoquinoxaline | |
CAS RN |
50998-17-9 | |
| Record name | 6-Bromoquinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90346282 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-Bromoquinoxaline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


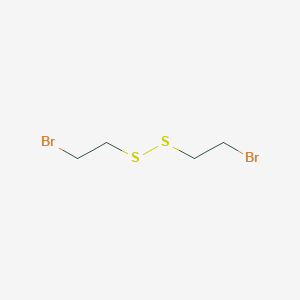

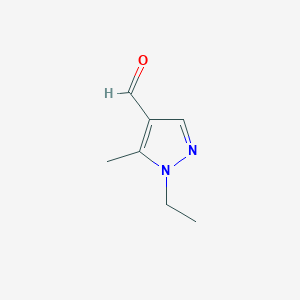
![3-[(2-Fluorobenzyl)oxy]-4-methoxybenzaldehyde](/img/structure/B1268377.png)



